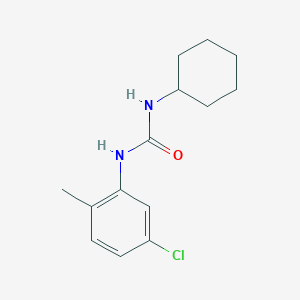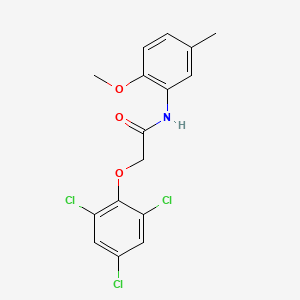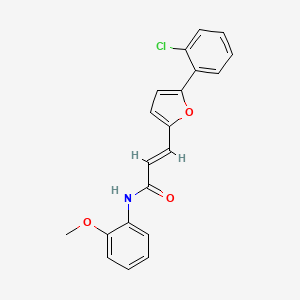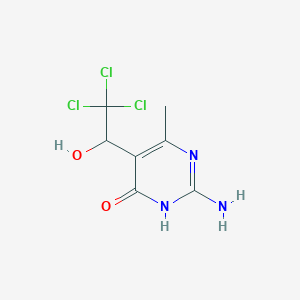
2-(dimethylamino)ethyl N-(2-methoxyphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(dimethylamino)ethyl N-(2-methoxyphenyl)carbamate is a chemical compound with the molecular formula C12H18N2O3 and a molecular weight of 238.289 g/mol . This compound is known for its unique structure, which includes a dimethylaminoethyl group and a methoxyphenyl carbamate group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 2-(dimethylamino)ethyl N-(2-methoxyphenyl)carbamate typically involves the reaction of 2-methoxyphenyl isocyanate with 2-(dimethylamino)ethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-(dimethylamino)ethyl N-(2-methoxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(dimethylamino)ethyl N-(2-methoxyphenyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(dimethylamino)ethyl N-(2-methoxyphenyl)carbamate involves its interaction with specific molecular targets and pathways. The dimethylaminoethyl group can interact with various receptors and enzymes, modulating their activity. The methoxyphenyl carbamate group may also contribute to its overall biological effects by interacting with different molecular targets .
Comparison with Similar Compounds
2-(dimethylamino)ethyl N-(2-methoxyphenyl)carbamate can be compared with other similar compounds, such as:
- 2-(dimethylamino)ethyl N-(2-ethylphenyl)carbamate
- 2-(dimethylamino)ethyl N-(2,4-dichlorophenyl)carbamate
- 2-(dimethylamino)ethyl N-(2,3-dichlorophenyl)carbamate
- 2-(dimethylamino)ethyl N-(2,6-dichlorophenyl)carbamate These compounds share similar structural features but differ in their substituents on the phenyl ring, which can lead to variations in their chemical and biological properties .
Properties
CAS No. |
86817-90-5 |
|---|---|
Molecular Formula |
C12H18N2O3 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl N-(2-methoxyphenyl)carbamate |
InChI |
InChI=1S/C12H18N2O3/c1-14(2)8-9-17-12(15)13-10-6-4-5-7-11(10)16-3/h4-7H,8-9H2,1-3H3,(H,13,15) |
InChI Key |
BCRUKIRKEVXOOW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC(=O)NC1=CC=CC=C1OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-fluorophenyl)-3-{5-[2-(trifluoromethyl)phenyl]-2-furyl}propanamide](/img/structure/B11950642.png)

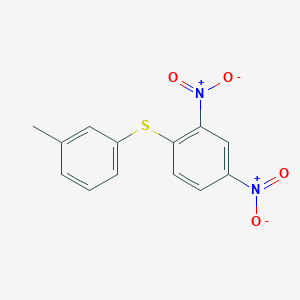

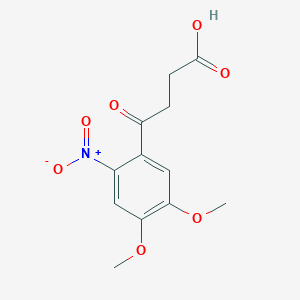
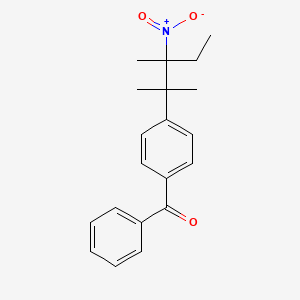
![N'-[(E)-(2-methoxyphenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B11950678.png)


